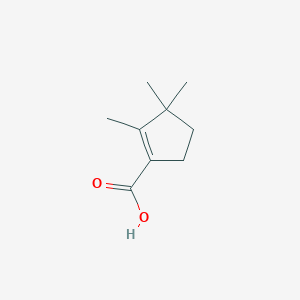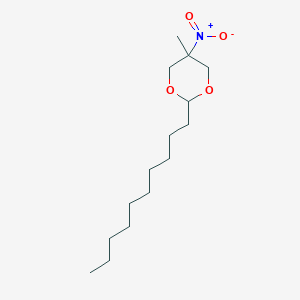
2-Decyl-5-methyl-5-nitro-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-5-methyl-5-nitro-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes This compound is characterized by the presence of a nitro group at the 5th position and a decyl chain at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-methyl-5-nitro-1,3-dioxane typically involves the nitration of 5-methyl-1,3-dioxane followed by the introduction of a decyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes followed by purification steps such as distillation and recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
2-Decyl-5-methyl-5-nitro-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Decyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial activity and used as a preservative in cosmetics and toiletries.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Used as a monomer in the synthesis of functionalized polycarbonates.
5-Methylene-1,3-dioxane-2-one: Studied as a comonomer for the production of functionalized polycarbonates.
Uniqueness
2-Decyl-5-methyl-5-nitro-1,3-dioxane is unique due to its decyl chain, which imparts hydrophobic properties and enhances its stability. This makes it suitable for applications in various fields where stability and hydrophobicity are desired.
Properties
CAS No. |
6316-43-4 |
|---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
2-decyl-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-11-14-19-12-15(2,13-20-14)16(17)18/h14H,3-13H2,1-2H3 |
InChI Key |
PGYHKMHLOJGYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1OCC(CO1)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


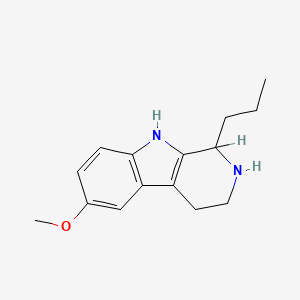



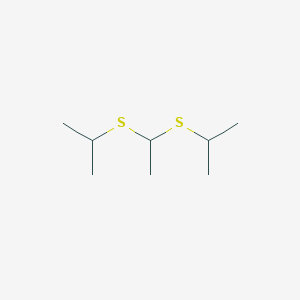
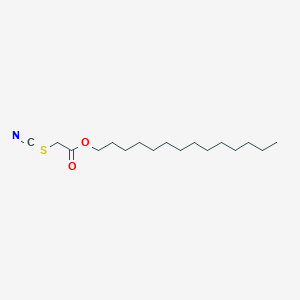
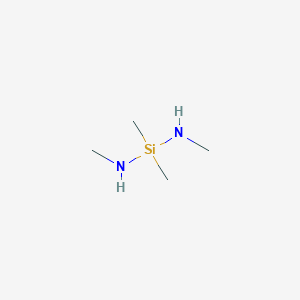
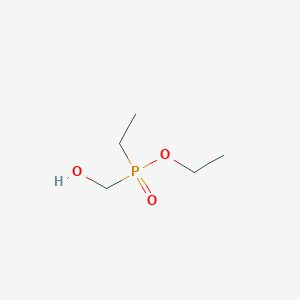
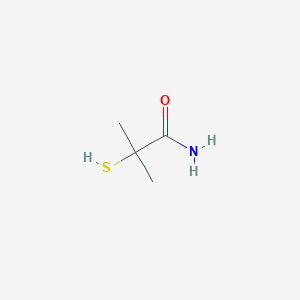
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
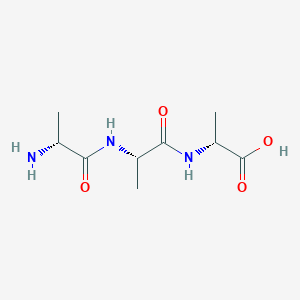
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
